molecular formula C8H11N5O B6256052 9-(2-methoxyethyl)-9H-purin-6-amine CAS No. 5845-34-1

9-(2-methoxyethyl)-9H-purin-6-amine

Cat. No.: B6256052
CAS No.: 5845-34-1
M. Wt: 193.2
InChI Key:
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Description

9-(2-methoxyethyl)-9H-purin-6-amine is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring This particular compound is characterized by the presence of a methoxyethyl group attached to the purine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-methoxyethyl)-9H-purin-6-amine typically involves the alkylation of 9H-purin-6-amine with 2-methoxyethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products Formed:

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted purines depending on the nucleophile used.

Scientific Research Applications

9-(2-methoxyethyl)-9H-purin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(2-methoxyethyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl group can influence the compound’s binding affinity and specificity, thereby modulating its biological activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base present in nucleic acids.

    2-methoxyethyl-adenine: A derivative of adenine with a methoxyethyl group.

Uniqueness: 9-(2-methoxyethyl)-9H-purin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethyl group can enhance solubility, stability, and interaction with biological targets compared to other purine derivatives.

Properties

CAS No.

5845-34-1

Molecular Formula

C8H11N5O

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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